硝呋吡诺

科学研究应用

硝呋吡诺在科学研究中有多种应用:

化学: 它被用作模型化合物来研究硝基呋喃衍生物的反应性。

生物学: 硝呋吡诺用于细菌耐药性研究以及新型抗菌剂的开发。

医学: 它用于兽医学,治疗鱼类细菌感染。

作用机制

硝呋吡诺通过干扰细菌酶系统,特别是参与葡萄糖和丙酮酸降解的酶系统,发挥其抗菌作用。 这种抑制会破坏细菌代谢,导致细胞死亡 . 分子靶标包括丙酮酸脱氢酶和柠檬酸合成酶等酶,这些酶对细菌能量产生至关重要 .

生化分析

Biochemical Properties

Nifurpirinol acts as a novel substrate for the bacterial nitroreductase (NTR) enzyme . It interacts with this enzyme in a way that makes it a more potent proagent compared to other antibiotics like Metronidazole

Cellular Effects

Nifurpirinol has been shown to trigger massive ablation of three different cell types: the pancreatic beta cells, osteoblasts, and dopaminergic neurons . This indicates that Nifurpirinol can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to act as a substrate for the bacterial nitroreductase enzyme

Dosage Effects in Animal Models

These signs include CNS involvement (excitement, tremors, convulsions, and peripheral neuritis), GI disturbances, poor weight gain, and depression of spermatogenesis .

Transport and Distribution

Information on how Nifurpirinol is transported and distributed within cells and tissues is currently limited

准备方法

硝呋吡诺的合成涉及在碱性条件下,2-乙酰呋喃与硝基甲烷反应生成2-(5-硝基-2-呋喃基)乙烯基酮。 然后,该中间体在碱性条件下与2-吡啶甲醇反应生成硝呋吡诺 . 工业生产方法通常采用类似的合成路线,但针对大规模生产进行了优化,确保高收率和纯度。

化学反应分析

硝呋吡诺会发生多种化学反应,包括:

氧化: 在特定条件下,硝呋吡诺中的硝基可以被还原为氨基。

还原: 呋喃环可以进行还原反应,导致形成二氢呋喃衍生物。

取代: 羟甲基可以使用适当的试剂被其他官能团取代.

这些反应中常用的试剂包括硼氢化钠等还原剂和高锰酸钾等氧化剂。这些反应形成的主要产物取决于所用的具体条件和试剂。

相似化合物的比较

硝呋吡诺通常与其他硝基呋喃类抗生素(如硝呋喃酮和呋喃唑酮)进行比较。 虽然所有这些化合物都具有共同的硝基呋喃结构,但硝呋吡诺在针对鱼类病原体的效力更高,特异性更强 . 类似化合物包括:

硝呋喃酮: 用于细菌感染的局部治疗。

呋喃唑酮: 用于治疗人和动物的细菌和原生动物感染.

属性

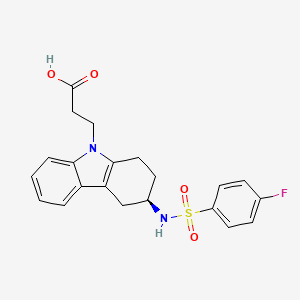

IUPAC Name |

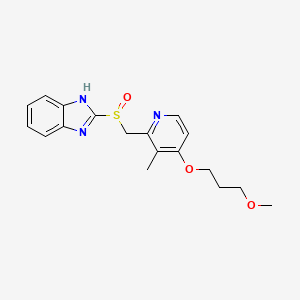

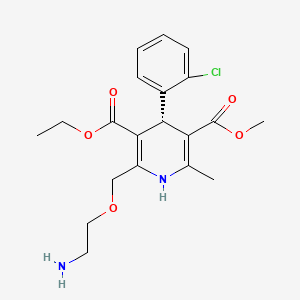

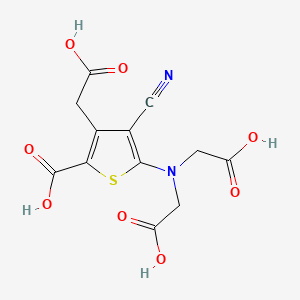

[6-[2-(5-nitrofuran-2-yl)ethenyl]pyridin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-8-10-3-1-2-9(13-10)4-5-11-6-7-12(18-11)14(16)17/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKHJQJVKRFMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040291 | |

| Record name | Furanace | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13411-16-0 | |

| Record name | Nifurpirinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13411-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furanace | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Nifurpirinol inhibits bacterial growth by primarily targeting DNA synthesis. This inhibition occurs at concentrations higher than the minimal inhibitory concentration (MIC) and can even be observed at lower concentrations where bacterial growth is temporarily suppressed. The compound also affects RNA and protein synthesis, but DNA synthesis is most sensitive to its action.

A: [] While primarily known for its antibacterial activity, Nifurpirinol has been investigated for other applications. For instance, in zebrafish models, it acts as a prodrug that is activated by the enzyme nitroreductase. This activation leads to the generation of cytotoxic metabolites that induce targeted cell ablation, making it valuable for studying regeneration and diseases like focal segmental glomerulosclerosis (FSGS). [, , ]

ANone: Unfortunately, the provided research abstracts do not specify the molecular formula and weight of Nifurpirinol. Please consult a chemical database or the compound's safety data sheet for this information.

ANone: The provided abstracts mainly focus on the biological effects and applications of Nifurpirinol. Information regarding its chemical stability under various environmental conditions (temperature, pH, light exposure) is limited. More research is needed to assess its long-term stability in different settings.

ANone: The research provided focuses on Nifurpirinol's activity as an antimicrobial agent and its use in cell ablation studies. There is no mention of catalytic properties associated with this compound.

ANone: The abstracts provided do not mention any computational chemistry studies or QSAR models developed for Nifurpirinol. Further research using computational approaches could be beneficial to understand its structure-activity relationships and optimize its properties.

ANone: The provided abstracts don't delve into specific SAR studies for Nifurpirinol. Investigating the impact of structural changes on its potency, selectivity, and potential for resistance would be valuable for future drug development.

ANone: The provided research abstracts do not explicitly mention specific SHE regulations for Nifurpirinol. It is crucial to consult relevant regulatory agencies and safety data sheets for up-to-date information regarding its handling, use, and disposal.

A: [, , , , ] Yes, Nifurpirinol has shown efficacy against various bacterial infections in fish, including those caused by Aeromonas liquefaciens and Vibrio alginolyticus. It has been proven effective through bath treatments at different concentrations and durations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678784.png)